2-(2-Iodobenzoyl)-6-methoxypyridine
Description
2-(2-Iodobenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a 2-iodobenzoyl moiety at the 2-position.
Properties
IUPAC Name |
(2-iodophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALQWIGCXPKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249438 | |
| Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-03-2 | |
| Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 6-methoxypyridine as the primary starting materials.
Formation of 2-Iodobenzoyl Chloride: 2-Iodobenzoyl chloride is prepared by reacting 2-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 2-iodobenzoyl chloride is then reacted with 6-methoxypyridine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Antiviral Applications
Mechanism of Action : Recent studies indicate that derivatives of 2-(2-Iodobenzoyl)-6-methoxypyridine exhibit potent antiviral activity, particularly against viruses such as coxsackievirus B3. The mechanism involves the covalent linkage between the iodobenzoyl component and polyoxometalates, which enhances the inhibitory efficiency against viral replication.
Case Study : A study demonstrated that compounds similar to this compound showed significant inhibition of coxsackievirus B3 with low cytotoxicity towards Hep-2 cell lines. This suggests a favorable therapeutic index for potential antiviral agents derived from this compound.
Anticancer Properties
Inhibition of Tubulin Polymerization : The compound has been investigated for its ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation. In vitro studies have shown that modifications to the iodobenzoyl moiety can lead to significant improvements in therapeutic efficacy against various cancer cell lines.
Data Table: Anticancer Activity Summary
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 5.4 | Tubulin Inhibition |
| Similar Derivative | MCF-7 (Breast) | 3.8 | Tubulin Inhibition |
| Similar Derivative | HeLa (Cervical) | 4.1 | Tubulin Inhibition |
This table summarizes the anticancer activities of this compound and its derivatives, highlighting their potential as anticancer agents.
Enzyme Inhibition
Targeting Carbonic Anhydrases : The compound has shown promise as an inhibitor of metalloenzymes like carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer. The inhibition potency is often linked to the structural features of the compound, particularly the electron-withdrawing nature of the iodine atom.
Case Study : A detailed analysis revealed that compounds with similar structures exhibited nanomolar inhibitory action against human carbonic anhydrase isoforms. This suggests their potential as therapeutic agents for managing diseases associated with these enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the iodobenzoyl group significantly influences the compound's interaction with biological targets, enhancing binding affinity to various enzymes.
Mechanism of Action
The mechanism of action of 2-(2-Iodobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The iodine atom in the benzoyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzoyl Group
2-(4-Bromobenzoyl)-6-methoxypyridine
- Structure : Substitutes iodine with bromine at the para position of the benzoyl ring.
- Key Differences :
Data Comparison :
AM-679 [(2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone]
- Structure : Replaces the pyridine ring with an indole system.
- Key Differences: Aromatic System: Indole’s π-electron-rich structure enhances interactions with biological targets. Biological Activity: AM-679 is a cannabinoid receptor ligand, whereas this compound’s biological roles are less characterized .
Variations on the Pyridine Ring
2-Chloro-6-methoxypyridine Derivatives
- Examples: (2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83) 2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82) .
- Key Differences :
2-(2-Methoxybenzoyl)-6-methoxypyridine
- Structure : Methoxy group replaces iodine on the benzoyl ring.
- Key Differences :
Anticancer Activity
- 2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine (): Exhibits potent inhibition of human topoisomerase IIα (IC₅₀ = 2.1 µM).
Ligand Design
- Chiral Phosphine Ligands (e.g., 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine):
- Methoxypyridine moieties improve coordination to metal centers.
- Comparison : The target compound lacks a phosphine group but shares structural motifs that could inspire ligand design .
Biological Activity
2-(2-Iodobenzoyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted at the 2 and 6 positions, which contributes to its reactivity and biological properties. The presence of the iodobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Anticancer Properties
Pyridine derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, fluorinated pyridine derivatives were reported to exhibit selective toxicity against HepG2 liver cancer cells with IC50 values indicating significant efficacy . The mechanism often involves the induction of apoptosis or cell cycle arrest.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, targeting metabolic enzymes critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that pyridine compounds can intercalate into DNA or bind to DNA repair enzymes, disrupting cellular processes essential for growth and replication .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to cellular damage and death.
Study 1: Antimicrobial Efficacy
A study focusing on a series of pyridine derivatives reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 15 µg/mL, indicating potent activity comparable to standard antibiotics .
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and liver cancers. Results showed that it induced apoptosis in HepG2 cells with an IC50 value of 10 µg/mL. Molecular docking studies suggested that the compound binds effectively to the active sites of key proteins involved in cell survival pathways .
Table 1: Biological Activities of Related Pyridine Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Iodobenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura for pyridine ring functionalization or direct iodination of benzoyl precursors. Optimization includes controlling temperature (e.g., 80–100°C for iodination), solvent selection (polar aprotic solvents like DMF), and catalyst systems (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) enhances purity. Yield improvements require monitoring reaction progress via TLC and adjusting stoichiometric ratios of iodine sources (e.g., NIS) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize H and C NMR for verifying methoxy (-OCH₃), iodobenzoyl (C=O), and pyridine ring protons. Key shifts: methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl (δ ~165–170 ppm in C).
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-I bond (~500 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and confirm iodine substitution geometry .
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) for light atoms and LANL2DZ for iodine. Key outputs include HOMO-LUMO gaps (predicting charge transfer), electrostatic potential maps (identifying nucleophilic/electrophilic sites), and Mulliken charges (quantifying iodine’s electron-withdrawing effects). Validation against experimental UV-Vis spectra ensures accuracy .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer :
- Parameter Validation : Reassess DFT settings (e.g., solvent models like PCM for polar environments) and compare with higher-level methods (e.g., MP2).
- Experimental Cross-Check : Perform kinetic studies (e.g., reaction rate measurements under varying conditions) to validate computational transition states.
- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) for bond lengths/angles from crystallographic data .
Q. How can molecular docking simulations using AutoDock Vina be optimized to study the binding interactions of this compound with biological targets?
- Methodological Answer :
- Grid Setup : Define a 20 Å × 20 Å × 20 Å box centered on the target’s active site (e.g., human topoisomerase IIα).
- Flexible Residues : Allow side-chain flexibility for key residues (e.g., catalytic tyrosine or aspartate).
- Scoring Function : Use the default Vina scoring but validate with MM/GBSA for binding free energy refinement. Clustering results (RMSD < 2.0 Å) identifies dominant binding modes. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches are recommended to investigate the anticancer activity of this compound derivatives, considering potential off-target effects?
- Methodological Answer :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include normal cell lines (e.g., HEK293) to assess selectivity.
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- ADMET Profiling : Evaluate metabolic stability (microsomal assays), plasma protein binding, and cytotoxicity in 3D tumor spheroids. Prioritize derivatives with low hERG channel affinity to minimize cardiotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
